molecular formula C15H13BrClNOS B2750946 N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide CAS No. 329078-88-8

N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide

Cat. No.: B2750946
CAS No.: 329078-88-8
M. Wt: 370.69
InChI Key: AOZLVTBXEFAEQU-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides. This compound features a bromophenyl group, a chlorobenzyl group, and a sulfanyl linkage, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromophenylamine and 4-chlorobenzyl chloride.

    Formation of Intermediate: The 2-bromophenylamine reacts with chloroacetyl chloride to form N-(2-bromophenyl)chloroacetamide.

    Nucleophilic Substitution: The intermediate then undergoes a nucleophilic substitution reaction with 4-chlorobenzyl mercaptan to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors, optimized reaction conditions, and purification processes such as recrystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can undergo reduction to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studying its effects on biological systems, including enzyme inhibition or activation.

    Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: Use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-2-[(4-methylbenzyl)sulfanyl]acetamide
  • N-(2-chlorophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide
  • N-(2-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]acetamide

Uniqueness

N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity

Properties

IUPAC Name

N-(2-bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNOS/c16-13-3-1-2-4-14(13)18-15(19)10-20-9-11-5-7-12(17)8-6-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZLVTBXEFAEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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